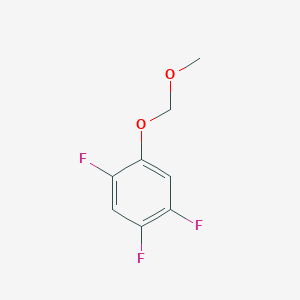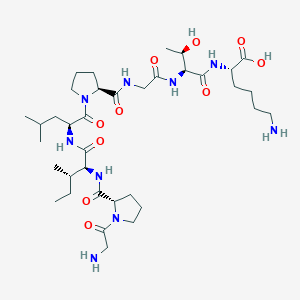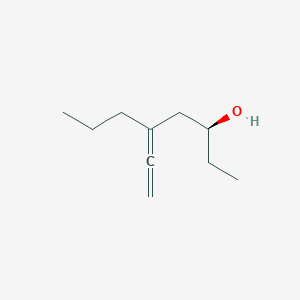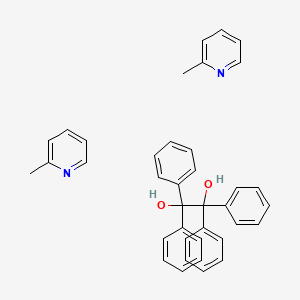
1,2,4-Trifluoro-5-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trifluoro-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F3O2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one methoxymethoxy group is attached to the benzene ring
Preparation Methods
The synthesis of 1,2,4-Trifluoro-5-(methoxymethoxy)benzene typically involves multiple steps:
Starting Material: The synthesis often begins with 1,2,4-trifluorobenzene.
Methoxymethoxy Group Introduction:
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete substitution.
For industrial production, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1,2,4-Trifluoro-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form partially or fully hydrogenated products.
Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1,2,4-Trifluoro-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 1,2,4-Trifluoro-5-(methoxymethoxy)benzene exerts its effects depends on its interaction with molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The methoxymethoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,2,4-Trifluoro-5-(methoxymethoxy)benzene can be compared with other fluorinated benzene derivatives:
1,2,4-Trifluorobenzene: Lacks the methoxymethoxy group, making it less versatile in chemical reactions.
2,4,6-Trifluoro-1-(methoxymethoxy)benzene: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
1,3,5-Trifluorobenzene: Different fluorine substitution pattern, affecting its electronic properties and reactivity.
The unique combination of fluorine atoms and the methoxymethoxy group in this compound makes it a valuable compound for various applications.
Properties
CAS No. |
749230-24-8 |
|---|---|
Molecular Formula |
C8H7F3O2 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7F3O2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
AQTLMUZHTHHWSO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)

![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)

![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)

![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)
![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
